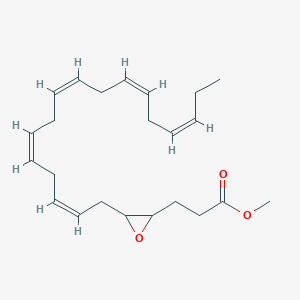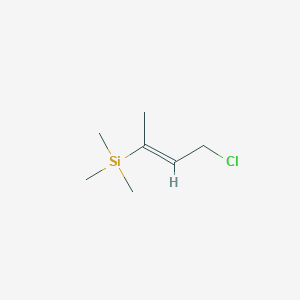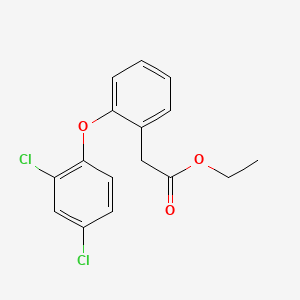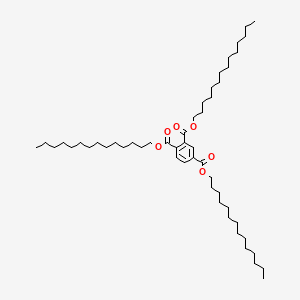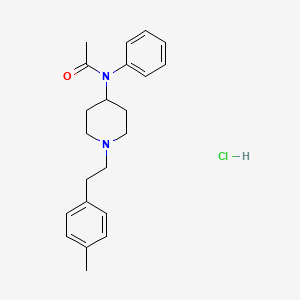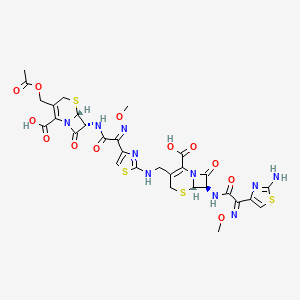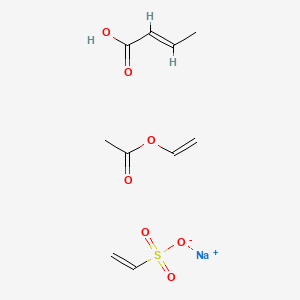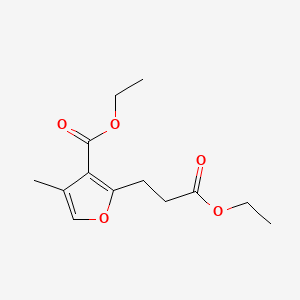![molecular formula C20H26N2O3 B570705 (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol CAS No. 117143-00-7](/img/structure/B570705.png)
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[222]octan-3-yl]ethanol is a chiral compound derived from quinidine, an alkaloid found in the bark of the cinchona tree
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol typically involves the reduction of quinidine. One common method is the catalytic hydrogenation of quinidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as enzymes, to selectively reduce quinidine to this compound. This method offers advantages in terms of selectivity, yield, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH₄) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction can produce various dihydroquinidine derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[22
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating certain medical conditions, such as arrhythmias.
Industry: In the pharmaceutical industry, (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is used as an intermediate in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with ion channels and receptors, modulating their activity. For example, it may inhibit certain ion channels, leading to changes in cellular excitability and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Quinidine: The parent compound from which (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is derived.
Dihydroquinidine: A reduced form of quinidine with similar chemical properties.
10-Hydroxyquinidine: Another hydroxylated derivative of quinidine.
Uniqueness
This compound is unique due to its specific stereochemistry and hydroxylation pattern. This gives it distinct chemical and biological properties compared to other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis, and its hydroxyl group provides a site for further chemical modifications.
Propiedades
Número CAS |
117143-00-7 |
|---|---|
Fórmula molecular |
C20H26N2O3 |
Peso molecular |
342.439 |
Nombre IUPAC |
(1S)-1-[(2R,5R)-2-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-5-yl]ethanol |
InChI |
InChI=1S/C20H26N2O3/c1-12(23)17-11-22-8-6-13(17)9-19(22)20(24)15-5-7-21-18-4-3-14(25-2)10-16(15)18/h3-5,7,10,12-13,17,19-20,23-24H,6,8-9,11H2,1-2H3/t12-,13?,17+,19+,20-/m0/s1 |
Clave InChI |
ZECCJJVLKCNRCN-DAVQJYAOSA-N |
SMILES |
CC(C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



